

The Role of KDM5-C49 in Epigenetic Research: A Technical Guide

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Compound of Interest

Compound Name: KDM5-C49

Cat. No.: B608319

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **KDM5-C49**, a potent inhibitor of the KDM5 family of histone demethylases. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its impact on significant signaling pathways. This guide is intended to serve as a valuable resource for researchers in the fields of epigenetics, oncology, and drug discovery.

Introduction to KDM5 and the Significance of KDM5-C49

The KDM5 family of enzymes, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical epigenetic regulators that specifically remove di- and tri-methyl groups from lysine 4 on histone H3 (H3K4me2/3).[1][2] This demethylation activity is crucial for the dynamic regulation of gene expression. Dysregulation of KDM5 activity has been implicated in a variety of diseases, most notably in cancer, where it can contribute to tumor initiation, progression, and the development of drug resistance.[1][2]

KDM5-C49 has emerged as a valuable chemical probe for studying the biological functions of the KDM5 family. It is a potent and selective inhibitor of KDM5 demethylases, and its use, along with its cell-permeable prodrug KDM5-C70, has been instrumental in elucidating the therapeutic potential of targeting this enzyme family.[3]

Quantitative Data: Inhibitory Activity of KDM5-C49 and KDM5-C70

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC₅₀) of **KDM5-C49** and its prodrug KDM5-C70 against various KDM5 isoforms. This data highlights the pan-inhibitory nature of these compounds across the KDM5 family.

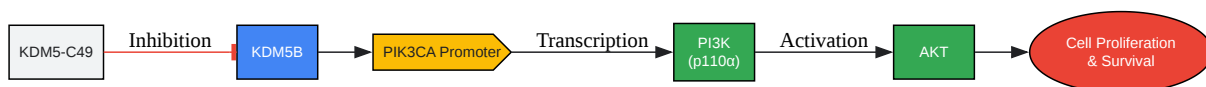
Compound	Target	IC ₅₀ (nM)	Assay Type	Reference
KDM5-C49	KDM5A	40	Biochemical	[4]
KDM5B	160	Biochemical	[4]	
KDM5C	100	Biochemical	[4]	
KDM5-C70	KDM5A	300	Biochemical	[3]
KDM5B	300	Biochemical	[3]	
KDM5C	580	Biochemical	[3]	

Signaling Pathways Modulated by KDM5 Inhibition

Inhibition of KDM5 activity by compounds like **KDM5-C49** has been shown to impact several critical signaling pathways involved in cancer progression.

KDM5B and the PI3K/AKT Signaling Pathway in Prostate Cancer

Research has demonstrated that KDM5B is essential for the hyper-activation of the PI3K/AKT signaling pathway in prostate cancer.[5][6] KDM5B directly binds to the promoter of PIK3CA, the gene encoding the p110 α catalytic subunit of PI3K, and promotes its transcription.[6] Inhibition of KDM5B leads to a reduction in PI3K levels, thereby attenuating downstream AKT signaling and suppressing tumor progression.[5][6]

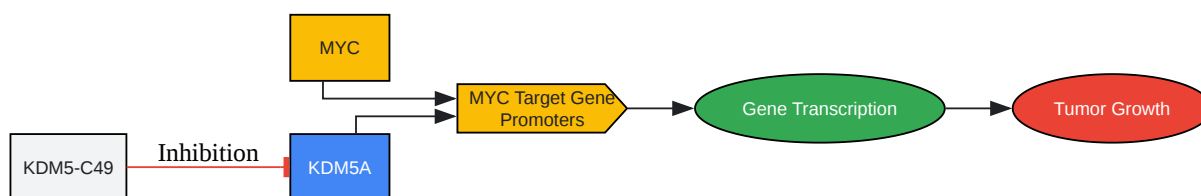


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KDM5B-mediated activation of the PI3K/AKT pathway.

KDM5A and MYC-Driven Transcription in Multiple Myeloma

In multiple myeloma, KDM5A collaborates with the transcription factor MYC to drive the expression of MYC target genes, which are crucial for tumor cell growth and survival.[7][8][9] KDM5A and MYC co-occupy the promoter regions of these target genes.[7] Inhibition of KDM5A with a **KDM5-C49** derivative has been shown to downregulate the MYC transcriptional program, leading to anti-tumor effects.[7][8][9]

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KDM5A and MYC cooperation in transcriptional regulation.

KDM5A and Notch Signaling in Small Cell Lung Cancer

KDM5A plays a significant role in small cell lung cancer (SCLC) by repressing the Notch signaling pathway.[10][11] It achieves this by directly binding to the promoters of Notch target genes, including NOTCH2, and inhibiting their expression.[11] This repression of Notch signaling is crucial for maintaining the neuroendocrine differentiation state of SCLC cells and promoting tumorigenesis.[10]

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KDM5A-mediated repression of Notch signaling in SCLC.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **KDM5-C49**'s effects. Below are protocols for key experiments used in its characterization.

In Vitro Histone Demethylase Activity Assay (AlphaLISA)

This protocol outlines the use of an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to measure the in vitro inhibitory activity of **KDM5-C49** on KDM5 enzymes.

Materials:

- Recombinant KDM5 enzyme (e.g., KDM5A, KDM5B, or KDM5C)
- Biotinylated histone H3 peptide substrate (e.g., H3K4me3)
- **KDM5-C49**
- AlphaLISA anti-methyl-histone Acceptor beads
- Streptavidin-coated Donor beads
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20, 50 μ M ascorbic acid, 50 μ M (NH₄)₂Fe(SO₄)₂·6H₂O)
- 2-oxoglutarate (α -KG)
- 384-well white microplates
- AlphaScreen-capable plate reader

Procedure:

- Prepare serial dilutions of **KDM5-C49** in DMSO and then dilute in assay buffer.
- In a 384-well plate, add the diluted **KDM5-C49** or DMSO (vehicle control).
- Add the KDM5 enzyme to each well.

- Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate and α -KG.
- Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a solution containing EDTA and the AlphaLISA Acceptor beads.
- Incubate in the dark at room temperature for 60 minutes.
- Add the Streptavidin-coated Donor beads.
- Incubate in the dark at room temperature for 30-60 minutes.
- Read the plate on an AlphaScreen-capable plate reader at an excitation of 680 nm and emission of 615 nm.
- Calculate IC₅₀ values by fitting the data to a four-parameter dose-response curve.



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Workflow for the KDM5 AlphaLISA assay.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol describes how to perform ChIP-seq to identify the genomic regions where KDM5 proteins are bound and how this is affected by **KDM5-C49** treatment.

Materials:

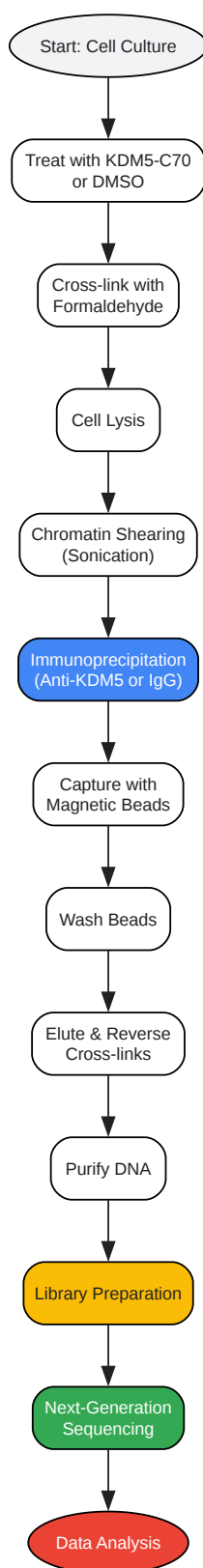
- Cell line of interest (e.g., prostate cancer cells for KDM5B, multiple myeloma cells for KDM5A)
- KDM5-C70 (cell-permeable prodrug of **KDM5-C49**)

- Formaldehyde
- Glycine
- Lysis buffer
- Sonication equipment
- Anti-KDM5A or anti-KDM5B antibody
- Control IgG antibody
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- RNase A
- Proteinase K
- DNA purification kit
- Next-generation sequencing platform

Procedure:

- **Cell Treatment and Cross-linking:** Treat cells with KDM5-C70 or DMSO for the desired time. Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating. Quench the reaction with glycine.
- **Cell Lysis and Chromatin Shearing:** Harvest and lyse the cells. Shear the chromatin to fragments of 200-500 bp using sonication.
- **Immunoprecipitation:** Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with an anti-KDM5 antibody or control IgG.

- Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
- Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.
- DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
- Data Analysis: Align reads to the reference genome, perform peak calling, and identify differential binding sites between KDM5-C70 and DMSO-treated samples.



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Workflow for KDM5 ChIP-seq analysis.

NanoBRET™ Target Engagement Assay

This protocol details the use of the NanoBRET™ assay to measure the intracellular binding of **KDM5-C49** to KDM5 proteins in live cells.

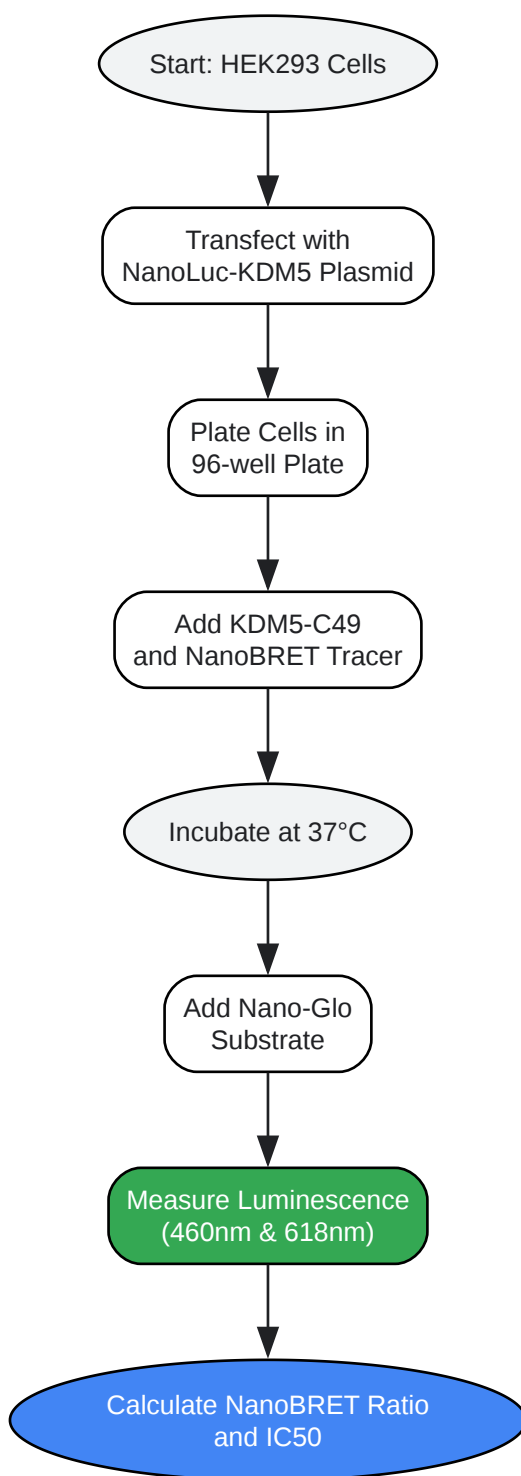
Materials:

- HEK293 cells
- Plasmid encoding NanoLuc®-KDM5 fusion protein
- Transfection reagent
- Opti-MEM™ I Reduced Serum Medium
- NanoBRET™ Tracer
- **KDM5-C49**
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- White 96-well assay plates
- Plate reader capable of measuring luminescence at 460nm and 618nm

Procedure:

- Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-KDM5 fusion plasmid.
- Cell Plating: Plate the transfected cells into a 96-well white assay plate and incubate overnight.
- Compound and Tracer Addition: Prepare serial dilutions of **KDM5-C49**. Add the diluted compound or DMSO to the cells, followed by the NanoBRET™ Tracer.
- Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
- Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.

- Signal Measurement: Read the luminescence at 460nm (donor emission) and 618nm (acceptor emission) on a plate reader.
- Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Determine the IC50 value by plotting the NanoBRET™ ratio against the logarithm of the **KDM5-C49** concentration.



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Workflow for the KDM5 NanoBRET™ assay.

Conclusion

KDM5-C49 is a powerful tool for investigating the epigenetic functions of the KDM5 demethylase family. Its utility in dissecting the roles of these enzymes in critical cellular processes, particularly in the context of cancer, is well-established. This guide provides a comprehensive resource for researchers aiming to utilize **KDM5-C49** in their studies, offering quantitative data, insights into affected signaling pathways, and detailed experimental protocols to facilitate further research and drug development efforts targeting the KDM5 family.

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